(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol
Overview
Description
(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-fluoro-2-methylbenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-fluoro-2-methylbenzaldehyde with an appropriate amine, such as ®-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The fluorinated aromatic ring may also play a role in modulating its binding affinity and specificity.
Comparison with Similar Compounds
(2R)-2-Amino-2-phenylethan-1-ol: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
(2R)-2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
(2R)-2-Amino-2-(3-fluoro-2-ethylphenyl)ethan-1-ol: Has an ethyl group instead of a methyl group, leading to variations in steric and electronic effects.
Uniqueness: The presence of the fluorine atom and the specific stereochemistry at the second carbon atom make (2R)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol unique
Properties
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNZWQHIVZKYMX-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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